molecular formula C9H5BrClN3O2 B1371026 1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1099026-08-0

1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1371026
CAS No.: 1099026-08-0
M. Wt: 302.51 g/mol
InChI Key: NTHKMFBVJIGCKX-UHFFFAOYSA-N
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Description

1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrClN3O2 and its molecular weight is 302.51 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes, such as laccase, which is involved in the oxidation of phenols . Additionally, it can form complexes with proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in biochemical pathways.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in oxidative stress responses and metabolic pathways . These changes can lead to alterations in cellular metabolism, affecting the overall function and health of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, inhibiting or activating their activity. For example, it has been shown to inhibit the activity of laccase by binding to its active site . This inhibition can lead to changes in the enzyme’s function and downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to the compound can result in alterations in cellular metabolism and function, which are important considerations for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential side effects in clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound can influence metabolic flux and metabolite levels, leading to changes in overall metabolic activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that influence its activity and effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . These interactions can affect the compound’s bioavailability and overall efficacy in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.

Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHKMFBVJIGCKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.